Mandestrobin 2-Demethyl as an Essential Intermediate in the Synthesis of the Active Fungicide Mandestrobin
Mandestrobin 2-Demethyl is a required intermediate in the synthesis of mandestrobin, with its formation occurring via alkylation of 2,5-dimethylphenol with 2-(chloromethyl)benzal chloride, followed by hydrolysis to yield the demethylated precursor . This intermediate is subsequently bis-alkylated with methyl sulfate to produce the final active fungicide mandestrobin . In biomimetic oxidation studies using synthetic iron-porphyrin (F₂₀TPPFeCl), the demethylation of mandestrobin to produce this 2-demethyl metabolite was optimized to a yield of 87% [1].
| Evidence Dimension | Role in Synthesis Pathway |
|---|---|
| Target Compound Data | Essential penultimate intermediate in the alkylation-hydrolysis-cyanohydrin-methylation synthetic route; starting material for 87% yield biomimetic oxidation to labeled metabolites |
| Comparator Or Baseline | Alternative synthetic intermediates (e.g., aldehyde 42, cyanohydrine derivative) lead to different products; other strobilurin intermediates (e.g., azoxystrobin precursors) require distinct synthetic pathways |
| Quantified Difference | 87% yield in iron-porphyrin catalyzed demethylation from mandestrobin [1] |
| Conditions | Biomimetic oxidation using F₂₀TPPFeCl catalyst; documented in WO 95/27693 and Sumitomo Chemical R&D reports |
Why This Matters
Procuring the correct 2-demethyl intermediate is non-negotiable for the successful synthesis of mandestrobin; substitution with any other intermediate will fail to yield the target fungicide or require complete re-optimization of the synthetic route.
- [1] Ando D, Fujisawa T, Katagi T. Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation. J Label Compd Radiopharm. 2023; 66(5-6):123-131. View Source
